

CYCA-117-70 chemical properties and structure

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Compound of Interest

Compound Name: CYCA-117-70

Cat. No.: B12376916

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In-Depth Technical Guide: CYCA-117-70

For Researchers, Scientists, and Drug Development Professionals

Abstract

CYCA-117-70 is a novel, selective ligand for the DDB1- and CUL4-Associated Factor 1 (DCAF1), a substrate receptor for the CRL4 E3 ubiquitin ligase. Identified through advanced computational screening methods, CYCA-117-70 serves as a valuable chemical tool for the development of Proteolysis Targeting Chimeras (PROTACs). This document provides a comprehensive overview of the chemical properties, structure, and biological activity of CYCA-117-70, including its mechanism of action and relevant experimental methodologies.

Chemical Properties and Structure

CYCA-117-70, with the chemical name N-[(3R)-1-(3-fluorophenyl)piperidin-3-yl]-6-(morpholin-4-yl)pyrimidin-4-amine, is a small molecule designed to interact with the WD40 repeat (WDR) domain of DCAF1.[1][2][3][4][5] Its discovery was facilitated by a proteome-scale drug-target interaction prediction model, demonstrating the power of artificial intelligence in novel ligand identification.[1][2][3][4][5]

Table 1: Chemical and Physical Properties of CYCA-117-70



Property	Value	Source
IUPAC Name	N-[(3R)-1-(3- fluorophenyl)piperidin-3-yl]-6- (morpholin-4-yl)pyrimidin-4- amine	PDB: 7SSE[2]
CAS Number	1958262-04-8	MedchemExpress[6]
Molecular Formula	C19H24FN5O	MedchemExpress[6]
Molecular Weight	357.43 g/mol	MedchemExpress[6]
SMILES	FC1=CC(N(C2)CCC2NC3=N C=NC(N4CCOCC4)=C3)=CC= C1	MedchemExpress[6]
Binding Affinity (KD)	70 μM to DCAF1	MedchemExpress[6]

Structure

The three-dimensional structure of **CYCA-117-70** in complex with the WDR domain of human DCAF1 has been elucidated by X-ray crystallography and is available in the Protein Data Bank under the accession code 7SSE.[2] This structural information is critical for understanding the binding mode of the ligand and for the rational design of DCAF1-based PROTACs. The ligand occupies the central cavity of the WDR domain, a key interaction hub for substrate recruitment. [1][2][3][4][5]

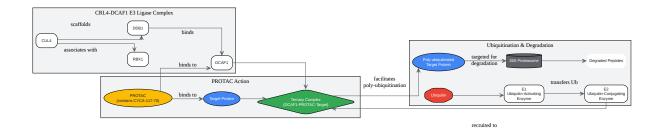
Mechanism of Action and Signaling Pathway

CYCA-117-70 functions as a DCAF1 ligand, making it an ideal component for the development of PROTACs.[6] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome.

DCAF1 is a substrate receptor for the Cullin 4 (CUL4)-RING E3 ubiquitin ligase complex (CRL4DCAF1).[1][2][3][4][5][7][8][9][10][11] The CRL4DCAF1 complex consists of the scaffold protein CUL4A or CUL4B, the RING-box protein 1 (RBX1), the linker protein DNA damage-binding protein 1 (DDB1), and the substrate receptor DCAF1.[7][8][9][10][11]



A PROTAC incorporating **CYCA-117-70** would bind to the DCAF1 subunit of the CRL4DCAF1 complex. The other end of the PROTAC would simultaneously bind to a target protein of interest. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.



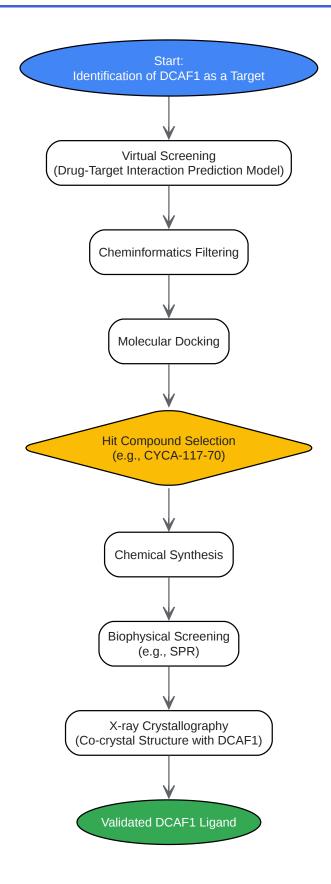
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Figure 1. DCAF1-mediated targeted protein degradation pathway using a PROTAC.

Experimental Protocols General Workflow for Discovery and Characterization

The discovery of **CYCA-117-70** followed a modern drug discovery workflow that leverages computational and experimental techniques.





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